molecular formula C22H19N3O B2486327 5-methyl-2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 1396800-00-2

5-methyl-2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2486327
CAS No.: 1396800-00-2
M. Wt: 341.414
InChI Key: PDKORTITRGDLTJ-UHFFFAOYSA-N
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Description

5-methyl-2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a synthetic chemical reagent of high purity, designed for pharmaceutical and life sciences research. This benzodiazole derivative is structurally characterized by a naphthalene moiety linked to an azetidine ring, a framework found in compounds with various biological activities. While the specific biological profile and mechanism of action of this exact molecule are not fully elucidated in the current literature, structurally related benzimidazole and benzothiazole scaffolds are frequently investigated as core structures in medicinal chemistry. For instance, similar compounds are explored as inhibitors for various therapeutic targets and cyclic benzimidazole derivatives have been studied for potential use as anti-diabetic agents . This makes it a valuable chemical tool for probing structure-activity relationships (SAR), developing novel synthetic methodologies, and screening for new biological activities in vitro. Researchers can utilize this compound in hit-to-lead optimization campaigns, as a building block for more complex molecules, or in assay development. The product is offered with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

IUPAC Name

[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-14-9-10-19-20(11-14)24-21(23-19)16-12-25(13-16)22(26)18-8-4-6-15-5-2-3-7-17(15)18/h2-11,16H,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKORTITRGDLTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Azetidine Ring: The azetidine ring can be introduced via a cyclization reaction involving a suitable azetidine precursor.

    Attachment of the Naphthalene Moiety: The naphthalene group can be attached through a Friedel-Crafts acylation reaction using naphthalene-1-carbonyl chloride as the acylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing the use of hazardous reagents and conditions. Catalysts and solvents that are environmentally benign and cost-effective are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzodiazole or naphthalene rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-methyl-2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-methyl-2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities Reference
This compound Azetidine ring, naphthalene-carbonyl, methyl ~407.5* Potential kinase inhibition (inferred)
1-(5-Fluoropentyl)-2-(naphthalene-1-carbonyl)-1H-1,3-benzodiazole Fluoropentyl chain, naphthalene-carbonyl ~392.4 Enhanced lipophilicity
5-(1-Methyl-1H-indole-3-carbonyl)-1H-benzimidazol-2(3H)-one Indole-carbonyl, methyl ~319.3 Anticancer activity (reported)
5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (6g) Triazole, methoxybenzyl, carbothioate 390 Antimicrobial activity
5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives Hydrosulfonyl group ~250–300 Antitumor activity (e.g., compound 5a–o)

*Calculated based on molecular formula.

Structural Analysis

  • Azetidine vs. Fluoropentyl Substituents : The azetidine ring in the target compound provides a rigid, compact structure compared to the flexible fluoropentyl chain in its analog . This rigidity may enhance binding specificity to biological targets like kinases.
  • Naphthalene-carbonyl vs.
  • Triazole and Thiazole Derivatives : Compounds with triazole/thiazole substituents (e.g., ) exhibit improved metabolic stability but reduced solubility compared to the azetidine-containing target compound .

Biological Activity

5-Methyl-2-[1-(naphthalene-1-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a synthetic compound that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be described by its chemical formula and structure as follows:

  • Chemical Formula : C₁₈H₁₈N₂O
  • Molecular Weight : 282.35 g/mol

The structure features a benzodiazole core fused with an azetidine ring and a naphthalene carbonyl moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, highlighting its potential as an immunomodulator and anticancer agent.

Immunomodulatory Effects

Research indicates that this compound can act as an immunomodulator , enhancing the immune response in certain models. A study demonstrated that it could stimulate the proliferation of lymphocytes and increase cytokine production, suggesting its potential use in therapies aimed at boosting immune function .

Anticancer Properties

In vitro studies have shown that the compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, where it demonstrated an IC50 value indicating effective inhibition of cell growth . The mechanism appears to involve disruption of tubulin dynamics, leading to cell cycle arrest.

Case Study 1: Anticancer Activity

A significant study evaluated the effects of this compound on MCF-7 and MDA-MB-231 breast cancer cells. Results indicated that treatment with the compound resulted in:

  • IC50 Values : 8 nM for MCF-7 cells.
  • Mechanism : Induction of apoptosis through caspase activation and disruption of mitochondrial membrane potential.

Case Study 2: Immunomodulatory Effects

In another investigation focusing on immunomodulation:

  • Model : Swiss albino mice were used to assess immune response.
  • Findings : The compound significantly increased the levels of IL-2 and IFN-gamma in serum samples, indicating enhanced T-cell activation and proliferation.

Research Findings Summary

Study FocusFindingsReference
Anticancer ActivityIC50 = 8 nM in MCF-7 cells; induces apoptosis
ImmunomodulationIncreased IL-2 and IFN-gamma levels in mice

The biological activity of this compound is attributed to several mechanisms:

  • Tubulin Interaction : Disruption of microtubule formation leading to cell cycle arrest.
  • Caspase Activation : Induction of apoptosis through intrinsic pathways.
  • Cytokine Modulation : Enhancement of pro-inflammatory cytokines contributing to immune response.

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